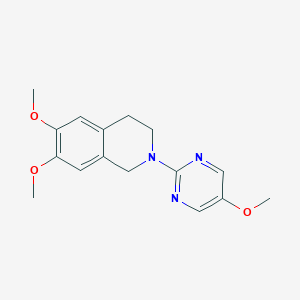![molecular formula C17H17ClF3N3O B6445124 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2640962-79-2](/img/structure/B6445124.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is a synthetic organic compound with a complex molecular structure The compound’s formation involves the fusion of a trifluoromethyl group with a pyridine ring system
Preparation Methods
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine involves several steps. It starts with the preparation of intermediate compounds through a series of reactions such as nucleophilic substitution, coupling reactions, and others. Here is a simplified route:
Starting with 3-chloropyridine, a halogenation reaction is conducted to introduce the chlorine atom at the desired position.
A nucleophilic substitution then introduces the oxymethyl group.
The piperidine ring is fused through a coupling reaction, often facilitated by palladium catalysts.
Finally, the trifluoromethyl group is introduced through a specialized reaction involving trifluoromethylating agents.
In industrial production, these steps are scaled up and optimized for cost-efficiency and yield, often involving high-pressure reactors and continuous flow systems for better control over reaction conditions.
Chemical Reactions Analysis
The compound can undergo various chemical reactions:
Oxidation
Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to potential breakdown products involving oxidation of the piperidine ring.
Reduction
Can be reduced using hydride donors like sodium borohydride, particularly affecting the nitro groups if present.
Substitution Reactions
The chloropyridine moiety is particularly reactive for nucleophilic substitutions, allowing for a wide range of derivatizations.
Hydrolysis
The ester bond present in the molecule can be hydrolyzed under acidic or basic conditions, yielding simpler pyridine derivatives.
Major Products
The products formed depend heavily on the reaction conditions but typically include a variety of substituted pyridines and related structures.
Scientific Research Applications
This compound is utilized extensively in research due to its versatile chemical reactivity:
Chemistry
Employed in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology
Studied for its potential as a ligand in receptor binding studies, often useful in elucidating pathways of neurotransmitters or other signaling molecules.
Medicine
Industry
Used as an intermediate in the synthesis of more complex industrial chemicals, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism by which 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine exerts its effects is multifaceted:
Molecular Targets
Often targets enzyme active sites or receptor binding sites due to its unique structure, allowing it to inhibit or modulate the activity of these biological molecules.
Pathways Involved
It can influence signaling pathways by binding to receptors or enzymes, altering downstream effects. The trifluoromethyl group often enhances the binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Compared to other similar compounds, such as 2-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine and 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine, it stands out due to the presence of the chlorine atom which imparts distinct reactivity and binding characteristics.
Uniqueness
The specific substitution pattern and presence of both trifluoromethyl and chloropyridine groups provide a unique set of properties not seen in other analogs.
Similar Compounds
Other similar compounds include various substituted pyridines and piperidine derivatives, which differ mainly in the nature and position of substituents on the pyridine ring.
Happy to dive deeper into any specific sections or explain in more detail!
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c18-14-10-22-7-3-15(14)25-11-12-4-8-24(9-5-12)16-13(17(19,20)21)2-1-6-23-16/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFTKKCPWKGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445053.png)
![4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445054.png)
![N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445061.png)
![N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445069.png)

![1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445082.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445089.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445095.png)
![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445097.png)
![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
